molecular formula C16H10Br8O2 B14492569 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) CAS No. 64820-89-9

1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)

Cat. No.: B14492569
CAS No.: 64820-89-9
M. Wt: 873.5 g/mol
InChI Key: UKSSQDKQLCBBRQ-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) is a brominated organic compound. It is characterized by the presence of multiple bromine atoms attached to a benzene ring, which is connected via an ethane-1,2-diylbis(oxy) linkage. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives.

Scientific Research Applications

1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of flame retardants, plastic additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) involves its interaction with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
  • 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-ethylbenzene)
  • 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)

Uniqueness

1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene) is unique due to its specific bromination pattern and the presence of the ethane-1,2-diylbis(oxy) linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

64820-89-9

Molecular Formula

C16H10Br8O2

Molecular Weight

873.5 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-methyl-6-[2-(2,3,4,5-tetrabromo-6-methylphenoxy)ethoxy]benzene

InChI

InChI=1S/C16H10Br8O2/c1-5-7(17)9(19)11(21)13(23)15(5)25-3-4-26-16-6(2)8(18)10(20)12(22)14(16)24/h3-4H2,1-2H3

InChI Key

UKSSQDKQLCBBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)C

Origin of Product

United States

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